POLY(ETHYLENE OXIDE) 4-ARM SUCCINIMID
Description
Overview of Multi-Arm Poly(ethylene oxide) Architectures
Poly(ethylene oxide) (PEG) is a synthetic, hydrophilic polymer known for its biocompatibility. sigmaaldrich.com While linear PEG has been used extensively, multi-arm PEG architectures offer distinct advantages. These star-shaped polymers consist of multiple linear PEG chains radiating from a central core molecule. acs.orgjenkemusa.com A common 4-arm PEG, for instance, uses a pentaerythritol (B129877) core. jenkemusa.combiochempeg.comcreativepegworks.com
The branched structure of multi-arm PEGs significantly influences their physical and chemical properties compared to linear PEGs of equivalent molecular weight. rsc.org They exhibit a more compact, globular structure, leading to a lower hydrodynamic volume and reduced viscosity in solution. nih.gov This architecture also impacts material properties; for example, in block copolymers, the crystallization temperature and degree of crystallinity tend to decrease as the number of arms increases. nih.gov Furthermore, studies have shown that multi-arm PEGs can be more effective at reducing interfacial tension at air/water and oil/water interfaces than their linear counterparts. rsc.orgresearchgate.net In hydrogel formation, the number of arms is a critical factor, with 8-arm PEGs showing slower gelation times but forming more compact and stable structures compared to 4-arm PEGs. nih.govnih.gov These unique properties make multi-arm PEGs highly suitable for creating crosslinked networks for applications in drug delivery and tissue engineering. sigmaaldrich.com
Table 1: Comparison of Properties: Linear vs. Multi-Arm PEG
| Property | Linear PEG | 4-Arm PEG | Rationale |
|---|---|---|---|
| Molecular Shape | Flexible, random coil | Globular, star-shaped | Multiple arms radiating from a central core create a more compact structure. acs.orgjenkemusa.com |
| Hydrodynamic Volume | Larger | Smaller | The compact structure of multi-arm PEG occupies less space in solution compared to a linear chain of the same mass. |
| Viscosity | Higher | Lower | Reduced chain entanglement due to the star architecture results in lower solution viscosity. |
| Gelation | Forms linear crosslinks | Forms a 3D network | Four reactive ends allow for efficient formation of a covalently crosslinked hydrogel network. biochempeg.commolecularcloud.org |
| Crystallinity | Higher | Lower | The central branching point disrupts the packing of polymer chains, reducing the degree of crystallinity. nih.gov |
Significance of Succinimidyl Ester Functionalization in Polymer Reactivity
The terminal groups of the PEG arms are crucial for their application. Poly(ethylene oxide) 4-Arm Succinimidyl is functionalized with N-hydroxysuccinimide (NHS) esters. Specifically, it is often a succinimidyl glutarate (SG) or succinimidyl succinate (B1194679) (SS) group, which includes a spacer arm. biochempeg.combiochempeg.com This functionalization transforms the relatively inert terminal hydroxyl groups of the base PEG into highly reactive sites.
The significance of the succinimidyl ester lies in its specific and efficient reactivity with primary amine groups (–NH2). thermofisher.com This reaction, known as aminolysis, proceeds readily under mild, slightly alkaline pH conditions (typically pH 7.2-8.5) to form a stable and covalent amide bond. thermofisher.commst.edu The process releases N-hydroxysuccinimide as a byproduct. thermofisher.com While primary amines are the main target, side reactions with other nucleophiles like serine, threonine, and tyrosine residues can occur, influenced by pH and adjacent amino acids. stackexchange.com
The reactivity of NHS esters is, however, in competition with hydrolysis, where the ester reacts with water. The half-life for hydrolysis of an NHS ester can be as short as 10 minutes at pH 8.6, making efficient conjugation a time-sensitive process. thermofisher.comnih.gov Despite this, the reaction with amines is generally efficient enough for applications in bioconjugation, such as attaching the polymer to lysine (B10760008) residues on proteins, and for crosslinking, where the four NHS-functionalized arms can react with amine-containing molecules to form a stable hydrogel network. biochempeg.commdpi.com
Table 2: Reactivity of Succinimidyl Ester Functional Group
| Parameter | Description |
|---|---|
| Reactive Group | N-hydroxysuccinimide (NHS) Ester |
| Target Functional Group | Primary Amines (-NH2) thermofisher.com |
| Reaction Product | Stable Amide Bond thermofisher.com |
| Optimal pH Range | 7.2 - 8.5 thermofisher.com |
| Competing Reaction | Hydrolysis (reaction with water) nih.gov |
| Key Application | Bioconjugation (e.g., to proteins), Hydrogel Crosslinking molecularcloud.orgjenkemusa.com |
Historical Context and Evolution of Research on Activated PEG Derivatives
The concept of attaching polyethylene (B3416737) glycol to molecules, known as PEGylation, dates back to the 1970s. nih.govwikipedia.org The initial goal was to modify therapeutic proteins to extend their circulation half-life in the bloodstream and reduce their immunogenicity. nih.govdrug-dev.com The first PEGylated drug, Adagen® (pegademase bovine), was approved by the FDA in 1990, validating the clinical potential of the technology. wikipedia.org
Early, or "first-generation," PEGylation chemistry often involved non-specific attachment of relatively small (e.g., 5-kDa) PEG molecules to proteins. drug-dev.comeuropeanpharmaceuticalreview.com These early methods used activating agents like cyanuric chloride or created PEG derivatives such as PEG succinimidyl succinate (PEG-SS), which formed an ester linkage that was susceptible to hydrolysis. drug-dev.comnih.govresearchgate.net These first-generation PEGs suffered from issues like the formation of multiple side products, poor stability, and difficulty in purification. nih.gov
To overcome these limitations, "second-generation" PEGylation chemistry emerged, focusing on developing more stable linkages and more specific conjugation methods. wikipedia.orgeuropeanpharmaceuticalreview.com This led to the creation of a variety of activated PEG derivatives with functional groups like aldehydes, carbonates, and the more efficient N-hydroxysuccinimide (NHS) esters. wikipedia.orgnih.gov The development of multi-arm PEGs was a significant advancement, allowing for the creation of more complex architectures. Researchers began experimenting with PEG hydrogels for cell cultures in the late 1970s, and the use of multi-arm activated PEGs, such as 4-arm PEG-succinimidyl derivatives, became a key strategy for forming covalently crosslinked hydrogels with tunable properties for biomedical applications. molecularcloud.orgnih.gov
Scope and Academic Relevance of Poly(ethylene oxide) 4-Arm Succinimidyl Research
The academic relevance of Poly(ethylene oxide) 4-Arm Succinimidyl is primarily centered on its role as a versatile crosslinking agent in materials science and biomedical engineering. Its ability to form well-defined, three-dimensional hydrogel networks makes it a subject of extensive research. biochempeg.commolecularcloud.org
A major area of investigation is in tissue engineering and regenerative medicine. nih.gov Researchers utilize 4-arm PEG-succinimidyl derivatives to create biocompatible scaffolds that can encapsulate cells and support tissue growth. nih.govmolecularcloud.org The polymer's properties allow for the fabrication of hydrogels with controlled mechanical stiffness, degradation rates, and swelling behavior, which are critical for mimicking the natural extracellular matrix. mdpi.comjenkemusa.com The ester linkages in derivatives like 4-arm PEG-succinimidyl glutarate (SG) or succinate (SS) are hydrolytically cleavable, leading to biodegradable hydrogels, a desirable feature for temporary scaffolds that degrade as new tissue forms. jenkemusa.comjenkemusa.com
Furthermore, this polymer is a key component in studies on controlled drug release. mdpi.com The crosslinked PEG network can be designed to entrap therapeutic molecules and release them over a sustained period as the hydrogel degrades. biochempeg.com Its utility also extends to surface modification, where it can be used to create anti-adhesive surfaces to prevent postoperative adhesions or to functionalize biomaterials to control cell interaction. nih.govdovepress.com The defined, multi-functional nature of Poly(ethylene oxide) 4-Arm Succinimidyl provides researchers with a powerful tool to build and study complex biomaterial systems with precisely engineered properties.
Properties
CAS No. |
154467-38-6 |
|---|---|
Molecular Formula |
C20H24N2O12 |
Molecular Weight |
484.4 g/mol |
IUPAC Name |
5-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoyl]oxyethyl] pentanedioate |
InChI |
InChI=1S/C20H24N2O12/c23-13-7-8-14(24)21(13)33-19(29)5-1-3-17(27)31-11-12-32-18(28)4-2-6-20(30)34-22-15(25)9-10-16(22)26/h1-12H2 |
InChI Key |
WJCAMVYMYKZYJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCC(=O)OCCOC(=O)CCCC(=O)ON2C(=O)CCC2=O |
Related CAS |
154467-38-6 |
Origin of Product |
United States |
Synthesis Methodologies and Polymer Engineering of Poly Ethylene Oxide 4 Arm Succinimidyl
Core-First Polymerization Techniques for Star-Shaped Poly(ethylene oxide)
The "core-first" approach is a predominant method for synthesizing star-shaped polymers, where the polymerization of the arms initiates from a multifunctional core molecule. researchgate.net This strategy offers precise control over the number of arms, which is determined by the functionality of the initiator. For 4-arm star PEO, a tetrafunctional initiator is employed.
Ethoxylation of Pentaerythritol (B129877) Initiators
Pentaerythritol is a commonly used tetrafunctional initiator for the synthesis of 4-arm star polymers. researchgate.netnih.govrsc.orgrsc.orgrsc.org The four hydroxyl groups on pentaerythritol serve as the starting points for the growth of the PEO arms. The process begins with the deprotonation of these hydroxyl groups to form alkoxides, which then initiate the ring-opening polymerization of ethylene (B1197577) oxide. This ethoxylation process involves the sequential addition of ethylene oxide monomers to the initiator core, leading to the formation of a 4-arm star-shaped PEO with terminal hydroxyl groups.
The reaction is typically carried out under anionic conditions, which facilitates the controlled growth of the polymer chains. The selection of pentaerythritol as the initiator is advantageous due to its commercial availability and well-defined tetra-functionality, ensuring the formation of a star polymer with precisely four arms. rsc.org
Anionic Ring-Opening Polymerization of Ethylene Oxide
The synthesis of PEO arms is achieved through the anionic ring-opening polymerization (AROP) of ethylene oxide (EO). acs.orgacs.orgresearchgate.net This is a living polymerization technique, which, under ideal conditions, proceeds without termination or chain transfer reactions. The polymerization is initiated by a nucleophile, in this case, the alkoxide generated from the pentaerythritol core. uconn.edu The initiator attacks the carbon atom of the ethylene oxide ring, causing it to open and form a new alkoxide at the end of the growing chain. This process repeats as more ethylene oxide monomers are added, leading to the elongation of the PEO arms.
The AROP of ethylene oxide is often conducted in an inert solvent and requires stringent reaction conditions to prevent the introduction of impurities, such as water or carbon dioxide, which can terminate the polymerization. acs.orguconn.edu The use of strong bases like potassium naphthalenide or diphenylmethyl potassium can be employed to activate the hydroxyl groups of the initiator. acs.org
Controlled Polymerization for Defined Arm Lengths and Molecular Weights
Techniques such as size exclusion chromatography (SEC) are used to characterize the molecular weight and polydispersity of the resulting polymers, confirming the controlled nature of the polymerization. nih.gov The ability to produce well-defined arm lengths is crucial for the subsequent applications of the functionalized star PEO, as the properties of the polymer are highly dependent on its molecular architecture.
Functionalization Strategies for Terminal Succinimidyl Ester Groups
Following the synthesis of the hydroxyl-terminated 4-arm star PEO, the next critical step is the functionalization of the terminal hydroxyl groups to introduce the reactive succinimidyl ester moieties. This transformation enables the PEO to be used in bioconjugation and other applications where covalent attachment to amine-containing molecules is desired.
Derivatization from Hydroxyl-Terminated Precursors
The most common route to obtaining succinimidyl ester-functionalized PEO is through the derivatization of the hydroxyl-terminated precursor. researchgate.net This involves a chemical modification of the terminal -OH groups. The hydroxyl groups are typically first converted to a more reactive intermediate, such as a carboxylate, which can then be activated to form the succinimidyl ester.
This multi-step approach allows for a high degree of functionalization, ensuring that a majority of the arm-ends of the star polymer are converted to the desired succinimidyl ester form. Various reagents and reaction conditions can be employed to achieve this transformation efficiently. researchgate.net
Coupling Reactions for Ester Linker Formation (e.g., Glutarate, Succinate (B1194679), Carbonate)
The formation of the succinimidyl ester often involves the introduction of a linker molecule between the PEO arm and the succinimidyl group. Common linkers include glutarate, succinate, and carbonate. acs.org For instance, the hydroxyl-terminated PEO can be reacted with succinic anhydride (B1165640) or glutaric anhydride to form a terminal carboxylic acid group. rsc.org This reaction introduces a succinate or glutarate linker, respectively.
Once the PEO is carboxyl-terminated, it can be reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent, such as a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form the final N-hydroxysuccinimide (NHS) ester. This activated ester is highly reactive towards primary amine groups, forming stable amide bonds.
The choice of linker can influence the properties of the final conjugate, such as its stability and the distance between the PEO and the conjugated molecule.
Interactive Data Table: Summary of Synthesis Parameters
| Parameter | Section 2.1: Core-First Polymerization | Section 2.2: Functionalization |
| Core Initiator | Pentaerythritol researchgate.netnih.govrsc.org | - |
| Polymerization Type | Anionic Ring-Opening Polymerization (AROP) acs.orgacs.orgresearchgate.net | - |
| Monomer | Ethylene Oxide (EO) acs.org | - |
| Key Characteristic | Controlled arm length and molecular weight umons.ac.bersc.org | Introduction of reactive end-groups |
| Precursor Functionality | Hydroxyl (-OH) researchgate.net | Carboxyl (-COOH) |
| Linker Examples | - | Glutarate, Succinate, Carbonate acs.org |
| Activating Agent | - | N-Hydroxysuccinimide (NHS) |
| Coupling Agent | - | Carbodiimides (e.g., DCC, EDC) |
Control of Substitution Efficiency and Purity
The successful application of 4-arm PEG succinimidyl derivatives is critically dependent on the precise control of their chemical structure, particularly the degree of functionalization of the four arms with the succinimidyl ester group. High substitution efficiency ensures that the majority of the arms are active and available for conjugation, while high purity guarantees the absence of undesirable side products that could interfere with subsequent reactions or introduce toxicity. Manufacturers often guarantee a substitution of ≥ 95%. jenkemusa.comsigmaaldrich.com
A variety of analytical techniques are employed to ascertain the substitution efficiency and purity of 4-arm PEG succinimidyl. These methods provide detailed information on molecular weight, molecular weight distribution (polydispersity), and the extent of end-group functionalization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR spectroscopy is a powerful tool for determining the degree of substitution. rsc.org By comparing the integration of the characteristic proton signals of the succinimidyl ester group with those of the PEG backbone, a quantitative measure of functionalization can be obtained. rsc.org For instance, the appearance of new signals corresponding to the protons of the N-hydroxysuccinimide (NHS) ring and the disappearance or shift of signals from the precursor (e.g., a terminal hydroxyl or carboxyl group) confirm the successful conjugation. rsc.org
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC) are indispensable for assessing the purity and molecular weight distribution of the polymer. acs.org GPC, a form of size-exclusion chromatography, is used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). creativepegworks.com A narrow PDI is indicative of a well-defined polymer. creativepegworks.com Reversed-phase HPLC can be employed to separate the fully functionalized 4-arm PEG from incompletely reacted species or other impurities, although the separation of isomers can be challenging. acs.org The use of a charged aerosol detector (CAD) can overcome the limitation of poor UV absorbance of PEG, allowing for accurate quantification.
Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a high-resolution technique used to determine the absolute molecular weight of the polymer and to confirm the mass of the final functionalized product. researchgate.net It can provide detailed information about the distribution of PEG chain lengths and the success of the end-group modification. researchgate.net
The following table summarizes the key analytical methods and their roles in quality control:
| Analytical Technique | Primary Application | Key Information Obtained |
|---|---|---|
| Proton Nuclear Magnetic Resonance (¹H NMR) | Determination of Substitution Efficiency | Quantitative measure of the percentage of arms functionalized with the succinimidyl group. |
| Gel Permeation Chromatography (GPC) | Analysis of Molecular Weight and Polydispersity | Provides Mn, Mw, and PDI, indicating the size distribution of the polymer chains. |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment and Separation of Isomers | Separates the desired product from impurities and partially substituted molecules. |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | Confirmation of Molecular Weight and Structure | Provides precise mass data for the polymer, confirming its identity and the success of functionalization. |
Characterization Techniques for Poly Ethylene Oxide 4 Arm Succinimidyl Structures
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are fundamental for confirming the successful synthesis and functionalization of the 4-arm PEG core. They provide direct evidence of the chemical structure by probing the vibrations and magnetic environments of atoms within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for verifying the structure of 4-arm PEG-succinimidyl compounds. nih.gov It allows for the identification and quantification of the terminal succinimidyl groups and the confirmation of the modification of the initial 4-arm PEG-hydroxyl (4-arm-PEG-OH) starting material. researchgate.net
In a typical synthesis, a 4-arm PEG-OH is modified to introduce the reactive succinimidyl ester. The ¹H NMR spectrum of the final product is compared to that of the precursor to confirm the conversion. Key spectral changes include:
The disappearance or significant reduction of the signal corresponding to the terminal hydroxyl protons of the PEG precursor. researchgate.net
The appearance of new, distinct signals in the downfield region of the spectrum. A characteristic singlet peak appearing around δ 2.8-2.9 ppm is assigned to the four protons of the succinimide (B58015) ring in the N-hydroxysuccinimide (NHS) ester group. researchgate.net
New signals corresponding to the protons of the linker between the PEG chain and the NHS ester, such as the methylene (B1212753) protons in a succinimidyl glutarate (SG) or succinimidyl succinate (B1194679) (SS) linker, typically appear as multiplets. sigmaaldrich.comresearchgate.net For instance, in a 4-arm-PEG-succinimidyl glutarate, new peaks emerge at approximately δ 2.6 ppm and δ 2.2 ppm. researchgate.net
The large, characteristic peak of the ethylene (B1197577) oxide repeating units of the PEG backbone is typically observed around δ 3.6 ppm. researchgate.netnih.gov For large polymers, ¹³C coupled ¹H peaks can be observed, which can be used for more accurate molecular weight and conjugation efficiency determination. nih.govnih.gov
The successful conversion of terminal hydroxyl groups to the succinimidyl ester is confirmed by the appearance of these new signals and the disappearance of the precursor's terminal group signals. researchgate.net
Table 1: Representative ¹H NMR Signal Assignments for 4-Arm PEG-Succinimidyl Derivatives Data compiled from scientific literature. researchgate.net
| Functional Group | Chemical Shift (δ, ppm) | Description |
|---|---|---|
| PEG Backbone (-CH₂CH₂O-) | ~3.6 | Strong, sharp singlet representing the repeating ethylene oxide units. |
| Succinimidyl Ring Protons (-CO-CH₂CH₂-CO-) | ~2.8-2.9 | Singlet corresponding to the four equivalent protons on the NHS ring. |
| Linker Protons (e.g., Glutarate) | ~2.2, ~2.6 | Multiplets from the methylene groups of the linker connecting the PEG arm to the NHS ester. |
| PEG End Unit Protons (-OCH₂CH₂-) | ~4.2 | Weak peak attributed to the methylene protons of the PEG end unit linked to the ester group. researchgate.net |
FT-IR spectroscopy is used to identify the functional groups present in the polymer structure, providing complementary information to NMR. By detecting the characteristic vibrational frequencies of chemical bonds, FT-IR confirms the incorporation of the succinimidyl ester into the 4-arm PEG structure.
The FT-IR spectrum of a successfully synthesized 4-arm PEG-succinimidyl derivative shows key differences from the 4-arm-PEG-OH starting material:
Ester Carbonyl Stretching: The most significant change is the appearance of a sharp, strong absorption band around 1736-1740 cm⁻¹. This peak is characteristic of the aliphatic ester C=O stretching vibration, confirming the formation of the ester linkage. researchgate.net Additional C=O stretching bands related to the succinimidyl group may appear around 1780 cm⁻¹ and 1815 cm⁻¹.
Ether Bond Stretching: A prominent band around 1090-1100 cm⁻¹ is attributed to the C-O-C stretching of the repeating ether units in the PEG backbone. researchgate.netnih.gov This peak is a hallmark of PEG-containing molecules. nih.gov
Hydroxyl Group Disappearance: The broad absorption band corresponding to the terminal hydroxyl (-OH) groups of the precursor, typically seen around 3500 cm⁻¹, disappears or is greatly diminished in the final product. researchgate.net
In studies modifying melittin (B549807) with a four-arm PEG-succinimidyl α-methylbutanoate, FT-IR was used to characterize the original PEG NHS ester before conjugation. researchgate.net Similarly, when crosslinking collagen, the formation of an ester bond (C=O) is confirmed by a band around 1640 cm⁻¹, indicating effective crosslinking with StarPEG. researchgate.net
Table 2: Key FT-IR Absorption Bands for 4-Arm PEG-Succinimidyl Structures Data compiled from scientific literature. researchgate.netresearchgate.net
| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Ester Carbonyl (C=O) | ~1736-1740 | Stretching vibration, confirms ester linkage. |
| Succinimidyl Carbonyls (C=O) | ~1780, ~1815 | Symmetric and asymmetric stretching of the NHS ester. |
| PEG Ether (C-O-C) | ~1090-1100 | Stretching vibration of the polymer backbone. |
| Alkyl (C-H) | ~2880 | Stretching vibration. |
Chromatographic Analysis for Molecular Weight and Polydispersity Determination
Chromatographic methods are essential for determining the molecular weight (MW) distribution and purity of the polymer population. These techniques separate molecules based on physical properties like size or chemical affinity.
GPC/SEC is the standard technique for measuring the average molecular weight and the polydispersity index (PDI) of polymers. lcms.cz This method separates molecules based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules. lcms.cz
For 4-arm PEG-succinimidyl compounds, GPC/SEC is used to:
Determine the PDI, which is a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution, which is highly desirable for pharmaceutical applications. 4-arm PEGs typically exhibit a very narrow PDI, often in the range of 1.02-1.05. creativepegworks.comcreativepegworks.com
Detect the presence of unreacted starting materials or low molecular weight impurities.
In one study, the successful synthesis of a 4-arm-PEG-TPGS derivative was confirmed by GPC, which showed an increase in molecular weight compared to the initial 4-arm-PEG, indicating the successful conjugation of TPGS to the PEG core. researchgate.net
Liquid Chromatography at Critical Conditions (LCCC) is a specialized chromatographic technique used to analyze polymer heterogeneity based on chemical composition or functionality, rather than molecular weight. nih.govosti.gov At the "critical point," the separation of a specific homopolymer based on its chain length is suppressed, making the polymer "chromatographically invisible". nih.govresearchgate.net
This technique is particularly useful for:
Separating functionalized polymers from their unfunctionalized precursors. For 4-arm PEG-succinimidyl, LCCC can be used to separate the fully functionalized product from any remaining 4-arm-PEG-OH.
Analyzing the chemical composition distribution of block copolymers. researchgate.net
In LCCC, the elution behavior is highly sensitive to end-groups. lcms.cz By establishing critical conditions for the PEG backbone, it becomes possible to separate molecules based on differences at the arm terminals, such as the presence or absence of the succinimidyl group. lcms.cznih.gov
Mass Spectrometry Techniques (e.g., MALDI-TOF MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that allows for the precise determination of the absolute molecular weight of individual polymer chains. bath.ac.uk This provides a detailed view of the molecular weight distribution and can confirm the mass of the repeating monomer unit and the end groups. bath.ac.uknih.gov
For 4-arm PEG-succinimidyl structures, MALDI-TOF MS is used to:
Provide an absolute measurement of the molecular weight of the polymer species. creativepegworks.comcreativepegworks.com
Confirm the mass of the repeating ethylene oxide unit (44 Da). bath.ac.uk
Verify the successful attachment of the succinimidyl ester groups by comparing the measured mass to the theoretical mass.
Characterize the distribution of species in the sample. researchgate.net
A challenge in MALDI-TOF MS of PEGs is the potential for the formation of multiple ion species, including protonated ions ([M+H]⁺) and adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which can complicate the spectrum. nih.gov However, optimized sample preparation methods can simplify spectra and allow for unambiguous peak identification. nih.gov Studies have shown that MALDI-TOF MS provides comparable results to other methods for determining the molecular mass distribution and polydispersity of PEG-succinimidyl derivatives. nih.gov
Elemental and Thermogravimetric Analysis for Compositional Verification
Elemental analysis provides a quantitative determination of the mass percentages of constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), within the polymer structure. This technique is crucial for confirming the successful functionalization of the poly(ethylene oxide) (PEG) arms with the nitrogen-containing succinimidyl groups. The theoretical elemental composition can be calculated based on the idealized chemical structure of the 4-arm PEG-succinimidyl molecule, which originates from a central pentaerythritol (B129877) core. jenkemusa.comresearchgate.net By comparing the experimentally determined elemental percentages with the calculated theoretical values, researchers can assess the purity and confirm the intended molecular structure.
While specific research data for the elemental analysis of Poly(ethylene oxide) 4-Arm Succinimidyl is not widely published in publicly accessible literature, the expected results would show a significant nitrogen content corresponding to the four succinimidyl rings at the termini of the PEG arms. Any major deviation from the theoretical values could indicate incomplete functionalization, the presence of residual reactants, or other impurities.
Table 1: Theoretical Elemental Composition of an Idealized 4-Arm Poly(ethylene oxide) Succinimidyl Glutarate Structure (Note: The following data is illustrative and would vary based on the exact molecular weight of the PEG arms.)
| Element | Symbol | Theoretical Atomic Mass | Number of Atoms per Repeating Unit | Molar Mass of Repeating Unit | Percentage in Repeating Unit |
| Carbon | C | 12.01 | Varies | Varies | Varies |
| Hydrogen | H | 1.008 | Varies | Varies | Varies |
| Oxygen | O | 16.00 | Varies | Varies | Varies |
| Nitrogen | N | 14.01 | 4 | Varies | Varies |
Thermogravimetric analysis (TGA) is another critical technique that provides information about the thermal stability and decomposition profile of the polymer. In a TGA experiment, the mass of a sample is monitored as a function of temperature or time in a controlled atmosphere. The resulting TGA curve plots the percentage of weight loss against temperature, revealing the temperatures at which different components of the polymer degrade.
Table 2: Illustrative Thermogravimetric Analysis Data for a Functionalized Polymer (Note: This table presents a hypothetical data structure for the thermal decomposition of a 4-arm PEG-succinimidyl compound based on general polymer TGA findings.)
| Temperature Range (°C) | Weight Loss (%) | Associated Decomposition Event |
| 25 - 150 | ~1-2% | Loss of adsorbed water and/or residual solvent |
| 200 - 300 | ~10-15% | Decomposition of succinimidyl ester groups |
| 300 - 450 | ~80-85% | Decomposition of the poly(ethylene oxide) backbone |
| >450 | <5% | Residual char |
Chemical Reactivity and Crosslinking Mechanisms of Poly Ethylene Oxide 4 Arm Succinimidyl
Amine-Reactive Chemistry of Succinimidyl Esters
The terminal N-hydroxysuccinimide (NHS) esters on the 4-arm PEG are the key to its chemical reactivity. creative-proteomics.com These groups are highly susceptible to nucleophilic attack, particularly from primary amines, making them a popular choice for bioconjugation and polymer crosslinking. creative-proteomics.comchemicalbook.comnih.gov
The reaction between an NHS ester and a primary amine, known as aminolysis, is a second-order process that is strongly dependent on pH. creative-proteomics.comstallardediting.com The reaction proceeds efficiently in aqueous solutions under physiological to slightly alkaline conditions, typically between pH 7.2 and 9.0. creative-proteomics.comthermofisher.com In this pH range, a sufficient fraction of the primary amine groups (-NH₂) is deprotonated and thus nucleophilic, facilitating the attack on the electrophilic carbonyl carbon of the ester. creative-proteomics.com
However, the NHS ester is also susceptible to hydrolysis, a competing reaction with water or hydroxide (B78521) ions that cleaves the ester group and renders the polymer arm incapable of crosslinking. thermofisher.comnih.gov The rate of hydrolysis increases significantly with pH. thermofisher.com For instance, the half-life of hydrolysis for a typical NHS ester is several hours at pH 7 but can decrease to mere minutes at pH 8.6 and above. thermofisher.com This competition between aminolysis and hydrolysis is a critical factor in the efficiency of any crosslinking process. nih.gov
A kinetic study of the aminolysis of N-hydroxysuccinimide esters showed a 10,000-fold variation in reactivity for amines with a basicity range of 6.5 pKa units. mst.edumst.edu For sterically unhindered amines, a Brønsted-type plot of the logarithm of the observed rate constant versus the amine's pKa yields a slope of approximately 0.7, suggesting a mechanism involving the reversible formation of a tetrahedral intermediate followed by a rate-determining breakdown to products. mst.edumst.edu Research on surface-bound NHS esters has shown that the heterogeneous aminolysis rate constant can be over three orders of magnitude lower than the heterogeneous hydrolysis rate constant, highlighting the importance of optimizing reaction conditions to favor covalent linkage over hydrolysis. nih.gov
| pH | Temperature (°C) | Half-life of Hydrolysis | Source |
|---|---|---|---|
| 7.0 | 0 | 4-5 hours | thermofisher.com |
| 8.0 | 25 | 33.6 minutes | interchim.fr |
| 8.5 | 25 | 9.6 minutes | interchim.fr |
| 8.6 | 4 | 10 minutes | thermofisher.com |
| 9.0 | 25 | 3.1 minutes | interchim.fr |
The reaction of the succinimidyl ester with a primary amine results in the formation of a highly stable amide bond. biochempeg.comthermofisher.com This covalent linkage is the basis for the crosslinking of 4-arm PEG succinimidyl with amine-containing molecules. The mechanism involves a nucleophilic acyl substitution where the unprotonated amine attacks the carbonyl carbon of the ester. creative-proteomics.comnih.gov This forms a tetrahedral intermediate which then collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming the amide bond. thermofisher.commasterorganicchemistry.com The resulting amide bond is chemically stable under typical physiological conditions, leading to the formation of robust and durable hydrogel networks. creative-proteomics.com While primary amines are the most common target, other nucleophiles such as the hydroxyl groups of serine, threonine, and tyrosine have also been observed to react with NHS esters, though typically to a lesser extent. nih.govstackexchange.com
Formation of Crosslinked Polymeric Networks: Hydrogel Fabrication
The tetra-functionality of Poly(ethylene oxide) 4-Arm Succinimidyl allows it to act as a crosslinker, reacting with bi- or multifunctional amine-containing molecules to form a covalently crosslinked, three-dimensional polymeric network. biochempeg.combiochempeg.com When this network is formed in an aqueous environment, it swells with water to form a hydrogel. nih.gov
The formation of a hydrogel from 4-arm PEG-succinimidyl and a multi-amine crosslinker occurs via step-growth polymerization. nih.gov In this process, the covalent bonds between the PEG arms and the amine crosslinkers form in a stepwise manner, gradually increasing the molecular weight of the polymer chains until a single, macroscopic network, known as a gel, is formed. nih.gov This is distinct from chain-growth polymerization, which involves the rapid propagation of radicals through monomers. nih.gov
The gelation time, or the time required to form this continuous network, is a critical parameter in hydrogel fabrication. It is influenced by several factors, including the concentration of the precursors, pH, temperature, and the molecular architecture of the polymers. nih.gov For instance, studies comparing 4-arm and 8-arm PEG hydrogels crosslinked with genipin (B1671432) found that the 4-arm PEG gelled significantly faster (1.7 hours) than the 8-arm PEG (6.2 hours) at 37°C, which was attributed to the differing molecular structures affecting the accessibility of the amine groups. nih.gov The dynamics of the pre-gel solution are also crucial; research has shown that when gelation occurs at the polymer overlap concentration, the resulting hydrogel can exhibit maximum compressive strength. nih.gov
| PEG Architecture | Crosslinker Concentration | Temperature (°C) | Gelation Time (hours) | Source |
|---|---|---|---|---|
| 4-arm PEG-Amine | 25 mM Genipin | 37 | 1.7 | nih.gov |
| 8-arm PEG-Amine | 25 mM Genipin | 37 | 6.2 | nih.gov |
| 4-arm PEG-Amine | 35.2 mM Genipin | 37 | 1.3 | nih.gov |
| 8-arm PEG-Amine | 35.2 mM Genipin | 37 | 4.4 | nih.gov |
The stability of the hydrogel network can be tailored by introducing cleavable linkers within the polymer backbone. jenkemusa.com For 4-arm PEG succinimidyl derivatives, the linkage between the PEG chain and the terminal NHS ester is often an ester bond itself (e.g., succinimidyl succinate (B1194679) or succinimidyl glutarate). jenkemusa.comsigmaaldrich.comjenkemusa.com This internal ester bond is susceptible to hydrolysis, allowing the entire hydrogel network to degrade over time into smaller, water-soluble components. jenkemusa.combiochempeg.com This feature is particularly desirable for applications in drug delivery and tissue engineering, where a temporary scaffold is required that can be naturally cleared from the body. jenkemusa.com The rate of degradation can be controlled by the specific chemistry of the linker; for example, different ester-based linkers will have different hydrolysis rates. nih.gov
The amine-reactive nature of 4-arm PEG succinimidyl allows it to be co-crosslinked with a wide variety of natural and synthetic polymers that possess free amine groups. mdpi.comnih.gov This creates hybrid hydrogels that combine the biocompatibility and bioactivity of the natural polymer with the well-defined structural and mechanical properties of the synthetic PEG. mdpi.comresearchgate.net
Gelatin: Gelatin, a derivative of collagen, contains numerous lysine (B10760008) residues with primary amine groups. mdpi.comresearchgate.net It can be readily crosslinked with 4-arm PEG-succinimidyl glutarate (4-arm-PEG-SG) to form hybrid hydrogels. mdpi.comresearchgate.net By adjusting the solid content and the ratio of PEG to gelatin, properties such as mechanical strength, swelling ratio, and degradation time can be systematically controlled. mdpi.com
Collagen: Collagen is another natural polymer rich in amine groups that can be crosslinked with multi-arm PEG-NHS esters. nih.govnih.gov These in situ-forming PEG-collagen hydrogels are highly transparent and can support the growth of various cell types. nih.gov The mechanical properties, such as the storage modulus, can be tuned by changing the number of PEG arms (e.g., 4-arm vs. 8-arm) and the concentration of the PEG crosslinker. nih.gov For example, at an 8% concentration, 8-arm PEG-collagen hydrogels exhibited a higher storage modulus than their 4-arm counterparts. nih.gov
Hyaluronic Acid: While native hyaluronic acid (HA) lacks amine groups, it can be chemically modified to introduce them. The resulting amine-functionalized HA can then be crosslinked with 4-arm PEG succinimidyl esters to form hydrogels for applications such as localized cancer therapy. nih.gov
Influence of Reaction Conditions (e.g., pH, concentration) on Gelation
The gelation of hydrogels formed from 4-arm poly(ethylene oxide) succinimidyl (4-arm PEG-succinimidyl) derivatives is highly dependent on the reaction conditions, primarily pH and the concentration of the polymer precursors. These parameters critically influence the kinetics of the crosslinking reaction, which typically involves the reaction of the succinimidyl ester groups with amine groups on a crosslinking molecule.
Influence of pH: The reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine is highly pH-dependent. The rate of this acylation reaction increases with pH. nih.govthermofisher.com In aqueous solutions, however, the NHS ester is also susceptible to hydrolysis, a competing reaction that also accelerates at higher pH. thermofisher.com Therefore, an optimal pH range is crucial for efficient gelation. Typically, these crosslinking reactions are performed at a pH between 7.2 and 8.0 to balance the rate of the amine reaction against hydrolysis. thermofisher.commdpi.com For instance, in hydrogels cross-linked via dynamic thia-Michael addition, increasing the pH from 3 to 7 significantly increased the rate of hydrogel mass loss, indicating faster bond exchange kinetics and a lower equilibrium constant at higher pH. nih.gov Similarly, for hydrazone cross-linked hydrogels, gelation speed was found to increase up to a physiological pH, after which it began to decrease. nih.gov
Influence of Concentration: The concentration of the 4-arm PEG-succinimidyl and the corresponding crosslinker in the precursor solution directly impacts the gelation time and the mechanical properties of the resulting hydrogel. Higher polymer concentrations lead to a higher density of reactive groups, which accelerates the formation of the crosslinked network. nih.govnih.gov Studies have shown that increasing the polymer concentration results in a decreased equilibrium swelling ratio and an increased storage modulus, indicating a higher crosslinking density. nih.govnih.gov For example, increasing the concentration of a 4-arm PEG-norbornene (PEG-4Nb) from 4% w/w to 20% w/w led to a significant decrease in mesh size and an increase in stiffness. nih.gov Similarly, for both 4-arm and 8-arm PEG hydrogels, higher PEG concentrations (from 4% to 10% w/v) resulted in less swelling, which is indicative of a more densely crosslinked network. nih.gov
The following table summarizes the general influence of reaction conditions on the gelation of 4-arm PEG-succinimidyl hydrogels.
| Parameter | Effect on Gelation | Research Findings |
| pH | Increasing pH generally accelerates the reaction between succinimidyl esters and amines, leading to faster gelation times. However, very high pH can increase hydrolysis of the succinimidyl ester, reducing crosslinking efficiency. nih.govthermofisher.com | The rate of reaction for N-hydroxysuccinimide (NHS) esters with primary amines increases at pH 7-9. thermofisher.com In some systems, the forward rate constant for crosslinking reaches a maximum at physiological pH. nih.gov |
| Concentration | Higher precursor concentrations lead to faster gelation and result in hydrogels with higher mechanical stiffness and lower swelling ratios. nih.govnih.gov | Increasing PEG concentration from 4% to 10% (w/v) resulted in lower equilibrium swelling ratios (Qm), indicating higher crosslinking density. nih.gov |
Mechanistic Studies of Network Formation
Mechanistic studies of network formation in 4-arm PEG-succinimidyl hydrogels focus on understanding how the molecular architecture of the precursors and the reaction conditions translate into the macroscopic properties of the final hydrogel. The 4-arm star architecture provides a defined number of reactive sites emanating from a central core, which allows for the formation of a more controlled and homogeneous network compared to linear polymers. nih.govresearchgate.net The crosslinking process occurs as the succinimidyl groups at the end of each PEG arm react with nucleophiles, most commonly primary amines on a crosslinking molecule (e.g., gelatin, poly-L-lysine, or another multi-arm PEG-amine), to form stable amide bonds. mdpi.comrsc.orgbiochempeg.com
Swelling Behavior and Equilibrium Swelling Ratio
The swelling behavior of a hydrogel is a direct consequence of its network structure and is typically quantified by the equilibrium swelling ratio (Q), which is the ratio of the swollen hydrogel mass (or volume) to its dry mass (or volume). hydrogeldesign.org For 4-arm PEG-succinimidyl hydrogels, the swelling ratio is inversely proportional to the crosslinking density; a more densely crosslinked network restricts the movement of polymer chains and limits the uptake of water, resulting in a lower swelling ratio. nih.govhydrogeldesign.org
The equilibrium swelling ratio is influenced by the same factors that control crosslinking density:
Polymer Concentration: Higher polymer concentrations lead to a higher crosslinking density and thus a lower equilibrium swelling ratio. nih.gov
PEG Molecular Weight: Increasing the molecular weight of the PEG arms leads to a lower crosslinking density and a higher swelling ratio. nih.gov
Crosslinker Architecture: The structure of the crosslinking agent also plays a role. For instance, studies comparing 4-arm and 8-arm PEG hydrogels at the same weight concentration found that 8-arm PEG hydrogels exhibited significantly lower swelling ratios due to their ability to form more efficient networks. nih.gov
The equilibrium swelling theory, often described by the Flory-Rehner equation, provides a theoretical framework to relate the swollen polymer volume fraction to structural parameters of the network, including the degree of polymerization between junctions and the polymer-solvent interaction parameter. hydrogeldesign.org
| Factor | Effect on Equilibrium Swelling Ratio (Q) | Rationale |
| Increase Polymer Concentration | Decrease | Higher crosslinking density restricts water uptake. nih.gov |
| Increase PEG Molecular Weight | Increase | Lower crosslinking density allows for greater chain relaxation and water absorption. nih.gov |
| Increase Crosslinker Functionality (e.g., 4-arm to 8-arm) | Decrease | More efficient network formation and higher crosslinking density for a given weight percent. nih.govresearchgate.net |
Degradation Mechanisms within Hydrogels (e.g., hydrolytic, enzymatic)
The biodegradability of 4-arm PEG-succinimidyl hydrogels is a critical feature for many biomedical applications. Degradation can be engineered to occur through hydrolytic or enzymatic mechanisms, depending on the chemical linkages incorporated into the hydrogel network. nih.govnih.gov
Hydrolytic Degradation: Hydrolytic degradation occurs through the chemical cleavage of water-labile bonds within the polymer network. In the case of hydrogels formed from 4-arm PEG-succinimidyl glutarate or succinate, the ester linkages within the crosslinker are susceptible to hydrolysis. jenkemusa.comjenkemusa.com The rate of this degradation is influenced by factors such as the local pH and temperature. nih.gov The breakdown of these ester bonds reduces the crosslinking density, leading to increased swelling and eventually the complete dissolution of the hydrogel. nih.govnih.gov This mechanism allows for a predictable release of encapsulated agents over time. The half-life of different succinimidyl esters can vary; for example, succinimidyl glutarate (SGA) has a longer hydrolysis half-life than succinimidyl carboxymethyl (SCM). sigmaaldrich.com
Enzymatic Degradation: To achieve degradation that is responsive to a specific biological environment, enzyme-cleavable sequences can be incorporated into the hydrogel structure. This is typically done by using a crosslinker that contains a peptide sequence known to be a substrate for a specific enzyme, such as matrix metalloproteinases (MMPs) which are often upregulated in disease states or during tissue remodeling. For example, hydrogels can be formed by crosslinking 4-arm PEG-succinimidyl with peptides containing sequences that are cleaved by enzymes like papain or trypsin. rsc.orgnih.gov The degradation rate in such systems is dependent on the concentration and activity of the target enzyme in the surrounding environment. In one study, PEG-poly(L-lysine) hydrogels were shown to degrade completely in the presence of trypsin within a few hours. rsc.org In contrast, hydrogels made from PEG and poly(allylamine), which lack enzymatic cleavage sites, were stable against both hydrolytic and enzymatic degradation. rsc.org
| Degradation Mechanism | Description | Controlling Factors |
| Hydrolytic | Cleavage of labile ester bonds within the hydrogel network by water. nih.govjenkemusa.com | pH, temperature, specific chemistry of the ester linkage (e.g., glutarate vs. succinate). nih.govsigmaaldrich.com |
| Enzymatic | Cleavage of specific peptide sequences incorporated into the crosslinks by enzymes. rsc.orgnih.gov | Enzyme concentration and activity, specific peptide sequence used as the substrate. nih.gov |
Bioconjugation Strategies Utilizing Poly Ethylene Oxide 4 Arm Succinimidyl
Covalent Attachment to Peptides and Proteins
The primary application of 4-arm PEG succinimidyl derivatives is the covalent modification of proteins and peptides. The NHS ester at the terminus of each of the four PEG arms targets primary amine groups found on lysine (B10760008) side chains and the N-terminus of a polypeptide chain. nanocs.net This reaction, typically conducted in aqueous solutions at a neutral or slightly alkaline pH, results in the formation of a stable amide linkage, effectively tethering the PEG structure to the biomolecule. creativepegworks.combiochempeg.comnanocs.net Due to the competitive hydrolysis of the NHS ester in water, a molar excess of the PEG reagent is often required to achieve efficient conjugation. creativepegworks.comcreativepegworks.comuconn.edu
The covalent attachment of 4-arm PEG succinimidyl to proteins can proceed via two distinct strategies: non-specific and site-specific conjugation.
Non-specific conjugation is the more traditional approach, relying on the reaction with naturally occurring lysine residues. Since proteins typically have multiple lysine residues with varying accessibility, this method results in a heterogeneous mixture of conjugates with different numbers of PEG molecules attached at various positions. This can lead to a lack of uniformity in the final product and may sometimes compromise the protein's biological function if modification occurs within or near an active site.
Site-specific conjugation , in contrast, aims to attach the PEG molecule at a single, predetermined location on the protein. This produces a well-defined, homogeneous product with a consistent drug-to-antibody ratio (in the case of antibody-drug conjugates) and preserved biological activity. Methods to achieve site-specificity include targeting the N-terminal amine, which can be selectively modified under controlled pH conditions, or utilizing protein engineering to introduce a uniquely reactive cysteine residue or an unnatural amino acid that serves as a specific conjugation handle. nih.govacs.org Glycan-mediated conjugation, which targets the conserved N-glycan on the Fc region of antibodies, is another powerful site-specific technique. nih.gov These precise methods yield conjugates with improved plasma stability and enhanced binding efficiency compared to their non-specifically modified counterparts. nih.gov
Table 1: Comparison of Conjugation Strategies
| Feature | Non-Specific Conjugation | Site-Specific Conjugation |
|---|---|---|
| Target Sites | Multiple surface-accessible primary amines (e.g., Lysine residues). | A single, predetermined site (e.g., N-terminus, engineered cysteine, glycan). nih.gov |
| Product | Heterogeneous mixture of isomers. | Homogeneous and well-defined conjugate. |
| Process Control | Less control over the final product composition. | Precise control over the site of attachment and stoichiometry. |
| Impact on Bioactivity | Potential for reduced activity if conjugation occurs near active sites. | Minimal impact on biological activity and binding affinity. |
| Reproducibility | Can be difficult to reproduce consistently. nih.gov | High process reproducibility. nih.gov |
Key benefits of PEGylation include:
Increased Solubility and Stability : PEGylation significantly enhances the solubility and stability of proteins and peptides, which is particularly beneficial for hydrophobic molecules. biochempeg.comnanocs.net
Reduced Immunogenicity : The PEG chains can mask epitopes on the protein surface, reducing the likelihood of an immune response. biochempeg.commolecularcloud.org
Prolonged Circulation Half-Life : By increasing the hydrodynamic volume of the biomolecule, PEGylation slows its clearance from the body, leading to a longer circulating half-life and sustained therapeutic effect. nih.govnih.gov
These enhancements have been a powerful tool in drug development, turning promising but problematic biomolecules into effective therapies. nih.gov
Functionalization of Biological Surfaces and Nanomaterials
The amine-reactive nature of 4-arm PEG succinimidyl makes it an excellent tool for modifying the surfaces of materials and nanoparticles that have been pre-functionalized with primary amines. biochempeg.comnanocs.net This strategy is widely used to impart specific biological properties to otherwise inert materials.
A major application of surface PEGylation is the creation of anti-fouling coatings. When a surface is densely coated with PEG chains, the polymers create a hydrophilic, sterically hindered layer. This layer effectively prevents the non-specific adsorption of proteins, cells, and other biomolecules. nanocs.net This "stealth" property is crucial in biomedical devices and diagnostic tools to minimize unwanted biological interactions and improve signal-to-noise ratios.
4-arm PEG succinimidyl is instrumental in the construction of biosensors, particularly those based on hydrogels. In one notable example, a fluorescent glucose biosensor was developed using 4-arm PEG succinimidyl glutarate (4-Arm PEG-SG). creativepegworks.comuconn.edu The PEG reagent acts as a crosslinker, reacting with the amine groups on proteins like Bovine Serum Albumin (BSA) and the enzyme Glucose Oxidase (GOx) to form a hydrogel matrix. uconn.edu The enzyme remains entrapped and active within the hydrogel, where it can react with glucose. This specific architecture allows for the sensitive detection of glucose through changes in the fluorescence of a co-encapsulated dye. creativepegworks.comuconn.edu
Development of Hybrid Biomolecular Constructs for Research Applications
The ability of 4-arm PEG succinimidyl to crosslink amine-containing molecules has led to the development of complex, hybrid biomolecular constructs, especially hydrogels, for a wide range of research applications. nih.govjenkemusa.comjenkemusa.com These hydrogels can be formed in situ by simply mixing the PEG reagent with a protein or peptide solution, creating a three-dimensional scaffold that mimics the extracellular matrix. jenkemusa.commdpi.com
These hybrid constructs are highly tunable. By varying the PEG concentration, molecular weight, or the protein component, researchers can control the mechanical properties, degradation rate, and biological function of the resulting hydrogel. jenkemusa.commdpi.com This has made them invaluable in fields like tissue engineering and regenerative medicine. For instance, 4-arm PEG-SG has been used to create hybrid hydrogels with gelatin for the controlled release of antibiotics and with collagen to form scaffolds for corneal repair and to direct stem cell differentiation for enthesis repair. jenkemusa.commdpi.com
Table 2: Research Applications of 4-Arm PEG Succinimidyl Hydrogels
| Application Area | Hybrid Construct Components | Research Finding / Goal | Source(s) |
|---|---|---|---|
| Biosensing | 4-arm-PEG-SG, Bovine Serum Albumin (BSA), Glucose Oxidase (GOx) | Creation of a fluorescent hydrogel for the sensitive detection of glucose. | uconn.edu, creativepegworks.com |
| Controlled Drug Release | 4-arm-PEG-SG, Gelatin | Formation of a biodegradable hydrogel for the sustained release of the antibiotic Cefazedone. | mdpi.com |
| Tissue Engineering | 4-arm-PEG-NHS, Lysozyme | In situ formation of an antibacterial sealant for cardiothoracic surgery. | nih.gov |
| Tissue Engineering | 4-arm-PEG-SG, Collagen | Development of three-layer scaffolds to spatially direct cell differentiation for enthesis (tendon-to-bone) repair. | jenkemusa.com |
| Regenerative Medicine | 4-arm-PEG-SG, Human Plasma | Mechanical modulation of a human plasma-based scaffold for skin applications. | jenkemusa.com |
Advanced Research Applications in Biomaterials Science
Hydrogel Systems for Cell Encapsulation and Culture
Hydrogels formulated from 4-arm PEG-succinimidyl compounds are extensively used in cell biology due to their biocompatibility and highly tunable nature. These materials provide a hydrated, three-dimensional environment similar to that of natural tissues, making them ideal for cell encapsulation and culture. jenkemusa.comnih.gov The crosslinking process can occur in situ, allowing for the gentle encapsulation of cells within the hydrogel matrix. nih.gov
The versatility of 4-arm PEG-succinimidyl derivatives enables their use in both two-dimensional (2D) and three-dimensional (3D) cell culture systems. jenkemusa.combiochempeg.com In 3D culture, these hydrogels can be crosslinked to form scaffolds that support cell growth and interaction in a tissue-mimetic environment. nih.govbiochempeg.com The ability to control the crosslinking density provides the flexibility to tailor these hydrogels for specific cell types and research questions. nih.gov For instance, cup-shaped PEG templates have been created for spheroid culture, demonstrating the utility of these materials in generating standardized, physiologically relevant cell models. biorxiv.org Different variants, such as 4-arm PEG-succinimidyl succinate (B1194679) and 4-arm PEG-succinimidyl glutarate, are employed to create degradable hydrogels suitable for medical devices, regenerative medicine, and controlled drug release studies. jenkemusa.combiochempeg.com
Table 1: Properties of 4-Arm PEG-Succinimidyl Hydrogels for Cell Culture
| 4-Arm PEG Derivative | Key Features | Primary Application in Cell Culture | Reference |
|---|---|---|---|
| 4-Arm PEG-Succinimidyl Succinate (4-arm PEG-SS) | Forms degradable hydrogels due to cleavable ester linker. | Used for 2D and 3D cell culture, and controlled drug release. | biochempeg.comjenkemusa.com |
| 4-Arm PEG-Succinimidyl Glutarate (4-arm PEG-SG) | Also forms degradable hydrogels with a cleavable ester linker. | Applied in 2D and 3D cell culture and wound sealing applications. | jenkemusa.com |
| 4-Arm PEG-NHS (General) | Reacts with primary amines to form stable amide bonds for hydrogel formation. | General use in hydrogel synthesis and surface modification for cell studies. | nanocs.netnanocs.net |
| 4-Arm PEG-Acrylate | Used to create topographically structured templates. | Fabrication of cup-shaped templates for standardized spheroid culture. | biorxiv.org |
A significant advantage of synthetic hydrogels is the ability to engineer them to replicate the physical and biochemical cues of the native extracellular matrix (ECM). researchgate.net The ECM provides structural support and presents signaling motifs that direct cell behavior. PEG-based hydrogels can be tailored to mimic these properties. researchgate.netcreativepegworks.com Researchers have developed electrostatically crosslinked PEG-based hydrogels that allow for the study of cell response in a 3D environment. researchgate.net
The mechanical properties of the hydrogel, such as stiffness, can be precisely controlled. This is crucial for mechano-transduction studies, which investigate how cells sense and respond to physical forces. researchgate.net For example, studies have shown that embedded breast cancer cells proliferate more effectively in softer (60 Pa) 3D hydrogel environments compared to stiffer ones (1160 Pa). researchgate.net In stiffer hydrogels, the inclusion of cell-adhesive motifs like RGD plays a more significant role in promoting cell proliferation. researchgate.net Furthermore, modular scaffolds composed of PEG microgels and collagen have been developed to decouple the effects of mechanical stiffness and protein concentration, enabling a clearer understanding of how these distinct cues influence cellular behavior. nih.gov
Tissue Engineering Scaffolds and Regenerative Approaches
In tissue engineering, the goal is to create scaffolds that support cell growth and guide the formation of new, functional tissue. Hydrogels based on 4-arm PEG-succinimidyl are promising candidates for these applications due to their biocompatibility and tailorable design. nih.govnih.gov
The adaptability of 4-arm PEG chemistry has led to the development of scaffolds for various tissues.
Corneal Repair: In situ-forming hydrogels combining 4-arm PEG-N-hydroxysuccinimide (NHS) with collagen have been successfully used to repair corneal defects. nih.gov These hydrogels are advantageous because they are transparent, support the regrowth of the corneal surface (re-epithelialization), and form rapidly under ambient conditions without needing an external trigger like light. nih.gov The mechanical properties and degradation rate can be fine-tuned by adjusting the concentration and arm number of the PEG component. nih.gov
Cartilage Engineering: For cartilage repair, injectable hydrogels with high mechanical strength have been fabricated from 4-arm star PEG functionalized with vinyl sulfone, which is then crosslinked with a short dithiol molecule. nih.gov In vivo studies have shown that when chondrocytes (cartilage cells) are embedded in this hydrogel, they can proliferate, maintain their phenotype, and produce abundant ECM components, leading to the formation of new hyaline cartilage that integrates with the host tissue. nih.gov
Bone Repair: PEG-based adhesives have found clinical use. For example, DuraSeal™, a sealant composed of tetra-PEG-succinimidyl ester and trilysine amine, is FDA-approved and used in cranial surgery to provide a strong, biocompatible seal. mdpi.com
Table 2: Research Findings on 4-Arm PEG Scaffolds in Tissue Engineering
| Target Tissue | Scaffold Composition | Key Research Finding | Reference |
|---|---|---|---|
| Cornea | 4-arm PEG-NHS and Collagen | In situ-forming, transparent hydrogel supported multi-layered re-epithelialization over stromal defects. | nih.gov |
| Cartilage | 4-arm star PEG-vinyl sulfone and dithiol crosslinker | Chondrocyte-laden hydrogel promoted formation of hyaline cartilage and integration with host tissue in vivo. | nih.gov |
| Bone | Tetra-PEG-succinimidyl ester and trilysine amine | FDA-approved adhesive (DuraSeal™) offers high bonding strength for use in cranial surgery. | mdpi.com |
| Pericardium (Surface Modification) | 2-, 4-, and 8-arm PEG-NHS | Surface modification controlled cell adhesion, creating a temporarily cell-repulsive surface that becomes adhesive over time. | rsc.org |
The specific architecture of multi-arm PEG hydrogels can directly influence cellular behavior. Research comparing hydrogels made from 4-arm and 8-arm amino-terminated PEG found that the 4-arm PEG hydrogel resulted in enhanced cell adhesion for human adipose-derived stem cells. nih.gov This highlights how the molecular structure of the scaffold can be tuned to achieve desired biological outcomes. nih.gov
Furthermore, the surface of biological materials can be strategically modified. In one study, decellularized pericardium was treated with multi-arm PEG-NHS. rsc.org This modification initially created a cell-repellent surface to prevent post-surgical adhesions. rsc.org Over time, the ester bonds in the PEG linker hydrolyze, causing the PEG molecules to detach and rendering the surface adhesive, thereby promoting recellularization by the body's own cells. rsc.org The duration of this cell-repulsive effect could be controlled by adjusting the number of PEG arms and the reaction conditions. rsc.org This approach allows for the creation of dynamic microenvironments that can guide cellular responses over time.
Development of Stimuli-Responsive Polymeric Systems
Stimuli-responsive, or "smart," polymers are materials that undergo a significant change in their properties in response to a specific environmental trigger. While complex stimuli-responsive systems exist, hydrogels made from 4-arm PEG-succinimidyl derivatives possess an inherent responsiveness due to the nature of their chemical bonds. The ester linkages present in derivatives like succinimidyl glutarate and succinimidyl succinate are susceptible to hydrolysis in an aqueous environment. jenkemusa.comjenkemusa.com This leads to the gradual degradation of the hydrogel network, which can be considered a response to the physiological environment. jenkemusa.com
More targeted stimuli-responsive systems have also been developed. For instance, research on poly(succinimide) (PSI), a related polymer, has demonstrated the creation of pH-responsive nanoparticles. google.com These nanoparticles are stable at a lower pH but begin to dissociate at a higher pH (above 7) as the succinimidyl units hydrolyze, making the polymer more water-soluble and triggering the release of an encapsulated payload. google.com Such principles can be extended to 4-arm PEG systems, enabling the design of hydrogels that release therapeutic agents or change their structural integrity in response to specific biological signals, such as the pH changes often found in tumor microenvironments or sites of inflammation. google.comnih.gov
Microgel and Nanogel Architectures for Biomedical Research
Poly(ethylene oxide) 4-arm succinimidyl (Tetra-PEG-NHS) and its derivatives, such as 4-arm PEG-succinimidyl glutarate (4-arm PEG-SG) and 4-arm PEG-succinimidyl succinate (4-arm PEG-SS), are pivotal in the fabrication of microgels and nanogels for advanced biomedical research. biochempeg.combiochempeg.comcreativepegworks.com These multi-arm PEG reagents feature a central pentaerythritol (B129877) core from which four PEG arms extend, each terminating in a succinimidyl group. creativepegworks.comsinopeg.com This functional group readily reacts with primary amines on biomolecules or other polymers to form stable amide bonds, making it an effective crosslinker. biochempeg.com The resulting hydrogel networks are widely used in drug delivery, tissue engineering, and as 3D cell culture scaffolds. jenkemusa.comjenkemusa.com
The unique tetra-functional architecture allows for the formation of highly homogeneous and well-defined polymer networks, often described as having a diamond-like lattice structure. prolynxinc.comresearchgate.netu-tokyo.ac.jp This structural uniformity provides precise control over the physical properties of the resulting gels, such as mechanical strength, swelling behavior, and degradation kinetics. u-tokyo.ac.jpnih.gov Researchers can tune these properties by altering the molecular weight of the PEG arms, the polymer concentration, and the nature of the crosslinking agent. sinopeg.comnih.gov
Detailed Research Findings
The versatility of 4-arm PEG-succinimidyl derivatives is demonstrated in their application to create sophisticated gel architectures. The succinimidyl group, specifically the N-hydroxysuccinimide (NHS) ester, is reactive toward amine groups, facilitating crosslinking with various polymers and biomolecules. biochempeg.comsigmaaldrich.com Derivatives like 4-arm PEG-SG and 4-arm PEG-SS contain cleavable ester linkages, which allow the resulting hydrogels to be biodegradable, a crucial feature for applications like controlled drug release and tissue regeneration. jenkemusa.comjenkemusa.com
In one area of research, these hydrogels are being developed as carriers for drug delivery systems. prolynxinc.com For instance, a system was developed using tetra-PEG hydrogels containing two distinct cleavable linkers: one for attaching a drug and another within the cross-links to control the gel's biodegradation rate. prolynxinc.com This dual-linker strategy allows the drug to be released before significant degradation of the hydrogel carrier occurs. prolynxinc.com Nanogel platforms have also been created using a 4-arm PEG acrylate (B77674) in the core, which can be photo-crosslinked to improve the retention of encapsulated drugs like docetaxel (B913). nih.gov
In tissue engineering, particularly for cartilage repair, hydrogels synthesized from 4-arm star PEG have shown significant promise. nih.gov When combined with a dithiol crosslinker, these hydrogels can achieve a high compressive strength of approximately 20 MPa, even at low mass concentrations. nih.gov Chondrocytes encapsulated within these gels in vivo have demonstrated the ability to proliferate, maintain their phenotype, and produce abundant extracellular matrix, leading to the formation of new hyaline cartilage. nih.gov
The tables below summarize key findings from studies utilizing 4-arm PEG-succinimidyl and related derivatives in microgel and nanogel fabrication.
Table 1: Research on 4-Arm PEG-Based Microgels and Nanogels
| Application Area | 4-Arm PEG Derivative Used | Crosslinker/Other Components | Key Findings & Characteristics | Reference(s) |
|---|---|---|---|---|
| Drug Delivery | Tetra-PEG with heterobifunctional connectors | Second 4-arm PEG, drug-linker conjugates | Developed drug-releasing hydrogels with predictable degradation and drug release profiles; optimized to release the drug before significant gel degradation. | prolynxinc.com |
| Drug Delivery | 4-arm PEG acrylate | Human serum albumin, photoinitiator | Created lipid-coated nanogels with a photo-crosslinked core; improved retention of docetaxel in plasma compared to non-crosslinked versions. | nih.gov |
| Tissue Engineering (Cartilage) | 4-arm star PEG-vinyl sulfone | Dithiol crosslinker | Produced injectable, high-strength hydrogels (~20 MPa compressive strength); supported chondrocyte proliferation and new cartilage formation in vivo. | nih.gov |
| Wound Dressing | Aldehyde-4-arm PEG (4r-PEG-CHO) | Chitosan (B1678972), Amino-4-arm PEG (4r-PEG-NH2) | Fabricated tough (500 kPa tensile strength), adhesive (~300 kPa), and antibacterial chitosan hydrogels with excellent biocompatibility. | nih.gov |
| Vascular Sealant | Tetra-armed PEG-succinimidyl glutarate (tetra-PEG-SG) | Tetra-armed PEG-thiol | Forms the basis of CoSeal®, an FDA-approved surgical sealant for vascular wounds. | nih.gov |
| 3D Cell Culture | Tetra-PEG (A4+B4 design) | MMP-susceptible and adhesive peptides | Allowed for the creation of hydrogels with tunable mechanical stiffness (by varying polymer concentration) without significantly affecting solute diffusivity, crucial for studying cell behavior. | nih.govacs.org |
Table 2: Physicochemical Properties of Tetra-PEG Hydrogels
| Property | Controlling Factor(s) | Observed Characteristics & Values | Significance | Reference(s) |
|---|---|---|---|---|
| Mechanical Strength | Polymer concentration, macromer molecular weight | Compressive strength can exceed 27 MPa. Stiffness can be tuned independently of other properties in some systems. | High mechanical strength allows use in load-bearing applications like cartilage repair and as robust microfluidic device components. | nih.govnih.gov |
| Degradability | Type of linker (e.g., ester in SG or SS derivatives) | The ester linkage between the PEG and the NHS ester is cleavable via hydrolysis, enabling the hydrogel to degrade over time. | Essential for controlled drug release and creating temporary scaffolds that are eventually replaced by new tissue. | jenkemusa.comjenkemusa.com |
| Swelling Ratio & Mesh Size | Polymer concentration | For 2.5%, 5%, and 10% polymer concentrations, calculated mesh sizes were 8.41, 7.41, and 6.43 nm, respectively. | Affects the diffusion of nutrients, waste, and therapeutic agents through the hydrogel network, impacting cell viability and drug release kinetics. | nih.gov |
| Gelation Kinetics | Polymer concentration | Gelation occurs more rapidly at higher polymer concentrations. Gels form at concentrations of 1.5% and higher. | Important for injectable, in-situ forming hydrogel applications where rapid gelation is required after administration. | acs.org |
Research in Controlled Release and Delivery Systems
Encapsulation and Release Kinetics from Polymeric Networks
The encapsulation of therapeutic agents within 4-arm PEG-succinimidyl hydrogels is typically achieved by mixing the drug with the polymer precursor solutions just before crosslinking occurs. nih.gov Once the gel forms, the drug is physically entrapped within the aqueous pores of the network. The kinetics of drug release from this network are governed by a combination of factors, primarily the diffusion of the drug through the hydrogel matrix and, in the case of degradable hydrogels, the erosion of the network itself. mdpi.com
The transport of solutes through a hydrogel is a critical determinant of its release profile. This process is defined by two key parameters: diffusion and partitioning. Diffusion refers to the movement of a solute through the hydrogel's porous structure, while the partition coefficient describes the equilibrium distribution of the solute between the hydrogel and the surrounding fluid.
Research utilizing techniques like Fluorescence Recovery After Photobleaching (FRAP) has provided detailed insights into solute behavior within multi-arm PEG hydrogels. rsc.orghydrogeldesign.orgnih.gov A comprehensive study on a library of multi-arm PEG hydrogels systematically varied structural parameters to investigate their impact on the diffusion of solutes of different sizes (fluorescein, FITC-dextran 4 kDa, and FITC-dextran 20 kDa). rsc.org The findings indicate that solute diffusivity generally decreases as the hydrogel's swollen polymer volume fraction increases. rsc.org However, this relationship is complex, and network geometry plays a role that is not captured by simple mesh size models alone. rsc.org
The partitioning of solutes was also found to be non-uniform. For instance, smaller solutes like fluorescein (B123965) showed partition coefficients near or slightly above one in some formulations, while larger solutes like 20 kDa FITC-dextran consistently had partition coefficients well below one, indicating some level of exclusion from the network. rsc.org This demonstrates that both solute and hydrogel properties intricately control transport within these matrices. rsc.orgresearchgate.net
| Hydrogel Structural Parameter Varied | Solute | Observed Effect on Diffusivity | Reference |
|---|---|---|---|
| Increasing Swollen Polymer Volume Fraction | Fluorescein, FITC-Dextrans | Tends to decrease solute diffusivity | rsc.org |
| Increasing Junction Functionality (Arm Number) | General Solutes | Influences network geometry and diffusivity beyond simple mesh size effects | rsc.org |
| Increasing Hydrogel Mesh Radii | Fluorescein, FITC-Dextrans, FITC-PEGs | Increases the diffusivity of all tested solutes | nih.gov |
The release kinetics of an encapsulated drug can be precisely tuned by altering the physical and chemical properties of the 4-arm PEG hydrogel network. nih.govnih.gov Key parameters that can be modulated include the polymer concentration (solid content) and the crosslinking density. mdpi.comnih.govnih.gov
A study using hybrid hydrogels formed from 4-arm-PEG-succinimidyl glutarate (4-arm-PEG-SG) and gelatin demonstrated that both the crosslinking degree and the total solid content significantly impact drug release. mdpi.com By increasing the molar ratio of the reactive succinimidyl glutarate groups to the amine groups in gelatin, a higher crosslinking degree was achieved.
The results showed that increasing either the crosslinking degree or the solid content led to a more prolonged drug release profile. For example, a hydrogel with a 1:1 molar ratio of –SG to –NH₂ and a higher solid content (S₁N₁–III) exhibited a sustained release over 72 hours, compared to less cross-linked or lower-concentration formulations which released the drug more rapidly. mdpi.com This is attributed to the formation of a denser polymer network, which reduces the effective mesh size, thereby increasing the tortuosity for the diffusing drug and slowing its release. mdpi.comnih.gov These findings confirm that a high crosslinking degree is a prerequisite for achieving sustained release from these systems. mdpi.com
| Hydrogel Formulation | Key Property | Time to 90% Cumulative Release (Cefazedone Sodium) | Reference |
|---|---|---|---|
| S₁N₁–I (Lower Crosslinking/Solid Content) | - | ~40 hours | mdpi.com |
| S₁N₁–II (Intermediate Crosslinking/Solid Content) | - | ~48 hours | mdpi.com |
| S₁N₁–III (Higher Crosslinking/Solid Content) | - | ~72 hours | mdpi.com |
Design of Smart Delivery Vehicles
"Smart" delivery vehicles are systems designed to release their payload in response to specific environmental triggers, such as changes in pH or the presence of certain enzymes. This allows for targeted drug delivery to specific tissues or cellular compartments where these triggers are present, such as in tumor microenvironments or inflamed tissues.
Hydrogels based on 4-arm PEG can be engineered to be pH-responsive. This is typically achieved by incorporating ionizable functional groups into the hydrogel network. mdpi.com For instance, hydrogels can be formed by crosslinking 4-arm PEG-succinimidyl esters with polymers that contain primary amine groups. The unreacted amine groups within the network can become protonated or deprotonated depending on the surrounding pH. researchgate.net
In acidic environments, these amine groups become protonated (–NH₃⁺), leading to electrostatic repulsion between the polymer chains. This repulsion causes the hydrogel to swell, increasing the mesh size and accelerating the release of the encapsulated drug. researchgate.net Conversely, in neutral or basic environments, the amine groups are deprotonated (–NH₂), reducing repulsion and causing the hydrogel to shrink, thus slowing drug release. mdpi.com This mechanism has been demonstrated in systems where 4-arm PEG derivatives are used as crosslinkers for amine-containing polymers like chitosan (B1678972), creating hydrogels that release drugs more readily at a slightly acidic pH compared to a neutral pH. mdpi.com
The overexpression of specific enzymes in diseased tissues, such as matrix metalloproteinases (MMPs) in tumors, provides another trigger for targeted drug delivery. nih.gov Enzyme-responsive hydrogels can be created by incorporating enzyme-cleavable peptide sequences into the crosslinks of the 4-arm PEG network. nih.gov
In this design, a 4-arm PEG, often terminated with azide (B81097) or another reactive group, is cross-linked using a short peptide that is a known substrate for a target enzyme (e.g., a GFLGK sequence for papain or a PLGLAG sequence for MMPs). nih.gov The 4-arm PEG-succinimidyl can be used to conjugate these peptide crosslinkers if the peptides are synthesized with terminal amine groups. The resulting hydrogel remains stable under normal physiological conditions. However, in the presence of the target enzyme, the peptide crosslinks are cleaved, leading to the degradation of the hydrogel network and the release of the encapsulated drug. nih.govnih.gov The degradation rate and, consequently, the drug release can be tuned by changing the molecular weight of the PEG precursor, which affects the physical properties and enzyme accessibility of the hydrogel. nih.gov
Strategies for Sustained Release Mechanisms
Achieving sustained, long-term drug release is a primary goal in the development of hydrogel-based delivery systems. nih.gov For 4-arm PEG-succinimidyl hydrogels, several strategies are employed to prolong the release duration.
As discussed, a principal method is to increase the crosslinking density and polymer concentration of the hydrogel. mdpi.com This creates a tighter network that physically hinders drug diffusion, leading to a slower, more sustained release profile. mdpi.com
A second key strategy involves the chemistry of the crosslinker itself. 4-arm PEG-succinimidyl succinate (B1194679) (4ARM-SS) and 4-arm PEG-succinimidyl glutarate (4ARM-SG) contain ester bonds in their linker arms. jenkemusa.comjenkemusa.com These ester linkages are susceptible to hydrolysis under physiological conditions. This inherent degradability means the hydrogel network will slowly break down over time, contributing to a sustained release of the encapsulated drug. The rate of this degradation can be controlled, offering a tunable mechanism for long-term delivery. jenkemusa.comresearchgate.net
Furthermore, combining these hydrogels with other systems, such as incorporating drug-loaded micelles into a "triple crosslinked micelle-hydrogel," can create advanced implants for prolonged therapy. jenkemusa.com Research has also focused on developing hydrogel-drug conjugates, where a therapeutic like octreotide (B344500) is covalently linked to a Tetra-PEG hydrogel via a self-cleaving linker, aiming to extend the drug's half-life and provide sustained activity. nih.gov These multi-faceted approaches demonstrate the versatility of 4-arm PEG-succinimidyl systems in designing effective, long-acting drug delivery platforms. nih.gov
Future Research Directions and Translational Potential in Academic Contexts
Integration with Advanced Manufacturing Technologies
The predictable cross-linking and tunable properties of 4-arm PEG-succinimidyl esters make them ideal candidates for advanced fabrication methods that require precise material control.
The integration of 4-arm PEG-succinimidyl polymers into 3D bioprinting is creating new avenues for fabricating complex, living tissues. These polymers act as a synthetic, yet highly tunable, component of the bio-ink, which is the printable material containing cells and scaffold precursors. The succinimidyl groups react readily with amine groups on other polymers or biomolecules, allowing for the in-situ formation of stable hydrogel networks under cell-friendly conditions nih.gov. This process allows for the creation of scaffolds that mimic the natural extracellular matrix (ECM) nih.gov.
The 4-arm architecture is crucial for forming homogeneous networks, which is essential for consistent printability and the mechanical integrity of the final construct nih.gov. Researchers are exploring the use of these hydrogels to create dynamic, functional constructs through four-dimensional (4D) bioprinting, where the printed object can change its shape or function over time in response to external stimuli nih.gov. A significant area of research involves functionalizing these bio-inks with nanoparticles, such as hydroxyapatite, to improve print fidelity and introduce specific bioactive cues for tissue-specific applications like bone regeneration nih.gov. The ability to precisely pattern biomaterials and cells into complex 3D structures is critical for recreating the necessary microenvironment for tissue growth nih.gov.
Microfluidics offers unparalleled control over the synthesis of nanoparticles (NPs) and microparticles, enabling the production of highly uniform particles with tailored characteristics mdpi.comnih.gov. This technology allows for precise manipulation of fluids at the micro-scale, which ensures high batch-to-batch reproducibility and control over particle size, morphology, and composition mdpi.comnih.gov. When used with 4-arm PEG-succinimidyl precursors, microfluidic devices can generate monodisperse hydrogel microbeads for applications like single-cell encapsulation researchgate.net.
The reaction of the succinimidyl esters with other polymers, such as poly(lactic-co-glycolic acid) (PLGA), within microfluidic channels allows for the fabrication of polymer-based nanoparticles with precisely controlled diameters nih.govresearchgate.net. The ability to control particle size is critical, as it directly influences drug encapsulation efficiency, release kinetics, and biological efficacy nih.gov. Research has shown that parameters such as polymer concentration and fluid flow rates can be adjusted to produce PLGA-PEG nanoparticles with specific sizes, for instance, ranging from 30 to 70 nm nih.gov.
| Parameter | Value | Resulting Nanoparticle Diameter (nm) | Key Observation |
|---|---|---|---|
| Polymer Concentration | Low | ~30 | Increasing polymer concentration leads to larger nanoparticles. |
| Medium | ~50 | ||
| High | ~70 | ||
| Flow Rate Ratio (Aqueous:Organic) | 1:1 | Smaller, more uniform | Higher flow rate ratios can influence particle size and distribution. |
| Varied | Size changes observed |
Emerging Research Areas and Unexplored Architectures
The versatility of Poly(ethylene oxide) chemistry allows for significant innovation in polymer structure and function, moving beyond the standard 4-arm design to create more sophisticated biomaterials.
While 4-arm PEG-succinimidyl serves as a foundational material, research into polymers with a higher number of arms (e.g., 8-arm) is revealing significant structure-property relationships nih.govnih.gov. Increasing the number of arms from four to eight results in hydrogels with markedly different characteristics. nih.govresearchgate.net. Specifically, 8-arm PEG hydrogels exhibit a more compact structure, lower water uptake, and slower gelation times compared to their 4-arm counterparts nih.gov. This is attributed to the higher crosslink density in the 8-arm architecture nih.gov.
These structural differences have direct biological consequences. For example, studies have shown that 4-arm PEG hydrogels can support enhanced cell adhesion compared to 8-arm versions, potentially due to their more open and porous structure nih.govresearchgate.net. Future work will likely focus on creating heterofunctional multi-arm PEGs, where different arms are terminated with distinct reactive groups. This would allow for sequential or orthogonal cross-linking reactions, enabling the fabrication of highly complex, multi-layered, or patterned hydrogels for advanced tissue engineering applications.
| Property | 4-Arm PEG Hydrogel | 8-Arm PEG Hydrogel | Underlying Reason |
|---|---|---|---|
| Gelation Time | Faster (e.g., 1.7 hours) | Slower (e.g., 6.2 hours) | Structural differences affecting the reactivity of terminal groups. nih.gov |
| Structure | Porous, evenly distributed pores | More compact, less porous | Higher crosslink density and different molecular architecture. nih.gov |
| Water Uptake / Swelling | Higher | Lower | The compact structure of the 8-arm gel limits water ingress. nih.gov |
| Cell Adhesion (ASCs) | Enhanced | Reduced | The more open structure of the 4-arm gel may be more favorable for cell interaction. nih.gov |
As polymer architectures become more complex, computational modeling is emerging as an indispensable tool for predicting material properties and guiding experimental design. researchgate.net. Mathematical models can simulate the cross-linking process of 4-arm PEG-succinimidyl with other molecules to predict critical hydrogel characteristics such as mesh size, degradation kinetics, and mechanical stiffness researchgate.net. This predictive capability can significantly accelerate the development of new biomaterials by reducing the need for extensive trial-and-error laboratory synthesis and characterization researchgate.net.
Future models will likely incorporate more sophisticated parameters, accounting for the diffusion of cells and nutrients within the hydrogel, the enzymatic degradation of incorporated peptide linkers, and the mechanical feedback between encapsulated cells and the surrounding matrix. By establishing robust structure-function relationships, computational approaches will enable the in silico design of 4-arm PEG-based hydrogels tailored to specific biological applications, such as guiding stem cell differentiation or controlling the release of therapeutic proteins researchgate.netresearchgate.net.
Challenges and Opportunities in Fundamental Polymer Science and Biomaterials Design
Despite the widespread success of PEG-based materials, fundamental challenges remain, the solutions to which represent significant opportunities for the field. A primary challenge is that Poly(ethylene oxide) is inherently bio-inert, meaning it resists protein adsorption and cell adhesion researchgate.netmdpi.com. While this "blank slate" property is advantageous for preventing unwanted biological reactions, it necessitates modification with bioactive molecules, such as cell-adhesion peptides (e.g., RGD), to elicit specific cellular responses researchgate.net. The opportunity lies in developing more sophisticated functionalization strategies using the succinimidyl ester groups to create gradients of bioactive signals or to present multiple, distinct cues within a single scaffold.
Another challenge is achieving mechanical properties that can match those of native load-bearing tissues, as PEG hydrogels can have limited mechanical strength mdpi.comnumberanalytics.com. There is a significant opportunity to design composite hydrogels by cross-linking 4-arm PEG-succinimidyl with stronger polymers or reinforcing them with nanomaterials to create materials with enhanced resilience. Furthermore, controlling the degradation profile of the hydrogel is crucial; the ester linkages in succinimidyl succinate (B1194679) or glutarate derivatives are susceptible to hydrolysis, allowing for the creation of degradable scaffolds molecularcloud.orgjenkemusa.com. The opportunity here is to design novel linker chemistries that can be cleaved by specific enzymes present in the target tissue, leading to more biologically-responsive degradation and tissue integration. Addressing these fundamental challenges will unlock the full translational potential of these versatile polymers. numberanalytics.com.
Q & A
Basic Research Questions
Q. How can I design experiments to synthesize PEO-4AS with controlled branching and functionalization?
- Methodological Answer : Use Michael addition or thiol-ene "click" chemistry for precise functionalization, as demonstrated in copolymer synthesis (e.g., 4-arm PEG-SSPHIS) . Optimize stoichiometric ratios of succinimide ester groups to nucleophilic agents (e.g., amines) under inert conditions. Monitor reaction progress via <sup>1</sup>H NMR to confirm substitution efficiency and FTIR for ester-to-amide conversion . For branching control, employ GPC to track molecular weight distribution and ensure uniformity .
Q. What analytical techniques are critical for characterizing PEO-4AS molecular weight and branching architecture?
- Methodological Answer :
- Gel Permeation Chromatography (GPC) : Determine molecular weight and polydispersity index (PDI). Calibrate using PEG standards for accuracy .
- Static Light Scattering (SLS) : Measure absolute molecular weight and confirm branching topology .
- NMR Spectroscopy : Use <sup>13</sup>C DEPT to distinguish primary vs. tertiary branching points in the 4-arm structure .
Q. How do I optimize PEO-4AS crosslinking efficiency for hydrogel applications?
- Methodological Answer : Pre-functionalize arms with photoactive groups (e.g., acrylates) and initiate crosslinking using UV light with lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) as a photoinitiator . Quantify crosslinking density via rheometry (storage modulus, G’) and validate mesh size using swelling ratio experiments .
Advanced Research Questions
Q. How can I resolve contradictions in drug-loading efficiency data for PEO-4AS-based nanocarriers?
- Methodological Answer : Analyze batch-to-batch variability by correlating succinimide hydrolysis rates (measured via UV-Vis at 260 nm) with encapsulation efficiency . Use Design of Experiments (DoE) to isolate variables (e.g., pH, temperature) affecting payload retention . For conflicting in vitro/in vivo results, evaluate tumor microenvironment factors (e.g., glutathione levels) using redox-sensitive probes .
Q. What mechanisms explain the pH/redox dual-responsive behavior of PEO-4AS copolymers?
- Methodological Answer : Succinimide groups hydrolyze under acidic conditions (pH <6.5), releasing payloads in tumor microenvironments. Disulfide linkages in the backbone cleave in high-glathione environments (e.g., intracellular compartments). Validate responsiveness via dynamic light scattering (DLS) to track polyplex dissociation and zeta potential shifts at varying pH .
Q. How do I address batch variability in PEO-4AS synthesis affecting mechanical properties of hydrogels?
- Methodological Answer : Implement strict monomer purification (e.g., dialysis against deionized water) to remove residual catalysts. Use MALDI-TOF MS to identify low-molecular-weight impurities causing brittleness . For reproducibility, adopt automated syringe pumps for controlled monomer addition .
Q. What strategies enhance the bioadhesive properties of PEO-4AS in tissue engineering scaffolds?
- Methodological Answer : Co-functionalize arms with catechol groups (inspired by mussel adhesives) via EDC/NHS chemistry. Quantify adhesion strength using lap-shear tests on porcine skin models . For biocompatibility, validate cytotoxicity via ISO 10993-5 assays and macrophage response profiling .
Q. How can I statistically validate the correlation between PEO-4AS arm length and drug-release kinetics?
- Methodological Answer : Perform multivariate regression analysis on datasets comparing arm length (controlled via living polymerization) and release half-life (t1/2). Use Kolmogorov-Smirnov tests to assess normality and ANCOVA to adjust for confounding variables (e.g., crosslinking density) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
